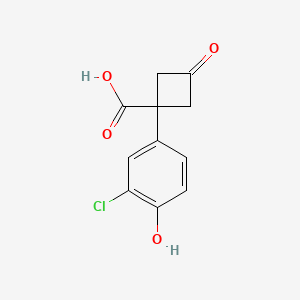
1-(3-Chloro-4-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a chloro group, a hydroxyl group, and a cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid typically involves multiple steps, starting with the chlorination of phenol derivatives followed by cyclization and oxidation reactions. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chloro-4-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Substitution reactions can be facilitated by nucleophiles such as hydroxide ions (OH-) or halides.
Major Products Formed: The major products formed from these reactions include chlorinated phenols, cyclobutane derivatives, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Chloro-4-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid has found applications in various scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: It has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals with anti-inflammatory and antioxidant properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(3-Chloro-4-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological and medicinal effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(3-Chloro-4-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(3,5-dichloro-4-hydroxyphenyl)ethan-1-one: This compound has a similar structure but with an additional chlorine atom.
N-(3-chloro-4-hydroxyphenyl)acetamide: This compound features an acetamide group instead of the carboxylic acid group.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for unique reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C11H9ClO4 |
|---|---|
Poids moléculaire |
240.64 g/mol |
Nom IUPAC |
1-(3-chloro-4-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H9ClO4/c12-8-3-6(1-2-9(8)14)11(10(15)16)4-7(13)5-11/h1-3,14H,4-5H2,(H,15,16) |
Clé InChI |
AXLUHOLQTBSFOI-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)CC1(C2=CC(=C(C=C2)O)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















